molecular formula C16H22O11 B013584 beta-D-Glucose pentaacetate CAS No. 604-69-3

beta-D-Glucose pentaacetate

Cat. No. B013584
CAS RN: 604-69-3
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-IBEHDNSVSA-N
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Description

Synthesis Analysis

Beta-D-Glucose Pentaacetate can be synthesized through various methods. One approach involves the hydrolysis of ethyl 1-thio-β-D-glucoseptanoside tetraacetate with mercury(II) acetate in acetic acid to prepare both alpha and beta isomers of D-glucoseptanose pentaacetates, with a focus on obtaining the beta-isomer through solid-state structure determination via X-ray diffraction (Bhadbhade, Craig, Ng, Odier, & Stevens, 2012). Additionally, enzyme-catalyzed hydrolysis of beta-D(+)-glucose pentaacetate using lipases has been utilized to accumulate intermediate glucose esters, indicating a biochemical approach to its synthesis (Shaw & Klibanov, 1987).

Scientific Research Applications

  • Activation in Hepatocytes : A study found that Alpha-D-glucose pentaacetate activates glycogen synthase a in hepatocytes, which increases glycogen synthesis without boosting glycolysis. This suggests its potential utility in treating non-insulin-dependent diabetes mellitus (Cancelas et al., 2000).

  • Apoptosis in Leukemia Cells : Penta-O-galloyl-beta-D-glucose has been shown to induce apoptosis in human leukemia HL-60 cells. This occurs through the activation of caspase-3 and apoptosis-inducing factors, indicating its potential as a therapeutic agent for leukemia (Pan et al., 1999).

  • Insulin Release Stimulation : Beta-D-Glucose pentaacetate has been observed to stimulate insulin release more effectively than its alpha-D-glucose counterpart, with a preference for the C1 configuration common to both esters. This finding is significant in understanding how different glucose derivatives can influence insulin secretion (Kadiata et al., 1999).

  • Synthesis of Mirror-Image Carbohydrates : D-Glucose has been used to synthesize mirror-image analogs of naturally occurring carbohydrates. This includes creating the unnatural enantiomer of a blood group determinant trisaccharide, demonstrating its versatility in synthetic chemistry applications (Boulineau & Wei, 2004).

  • Insulin Secretion and Glucose Metabolism : The insulinotropic action of Alpha-D-glucose pentaacetate is linked to its ability to act as a fuel in pancreatic islets. However, its impact on glucose metabolism differs from its effect on hexose oxidation and utilization, highlighting a complex relationship between glucose derivatives and metabolic pathways (Sener et al., 1998).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose pentaacetate
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Boiling Point

454.00 to 456.00 °C. @ 760.00 mm Hg
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Solubility

1.5 mg/mL at 18 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Product Name

beta-D-Glucose pentaacetate

CAS RN

604-69-3, 3891-59-6
Record name β-D-Glucose pentaacetate
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Record name beta-D-Glucose pentaacetate
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Record name β-D-glucose pentaacetate
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Record name .BETA.-D-GLUCOSE PENTAACETATE
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MM Kadiata, A Laghmich… - International …, 1999 - spandidos-publications.com
… In the presence of 2.8 mM D-glucose, beta-D-glucose pentaacetate (1. 7 mM) augmented insulin … of the C1 common to beta-D-glucose pentaacetate and alpha-L-glucose pentaacetate. …
Number of citations: 6 www.spandidos-publications.com
WJ Malaisse, MM Kadiata - … Journal of Molecular …, 1998 - spandidos-publications.com
… sole presence of the succinic acid ester, the increments in insulin output evoked by D-mannoheptulose hexaacetate, alpha-L-glucose pentaacetate and beta-D-glucose pentaacetate (…
Number of citations: 10 www.spandidos-publications.com
WJ Malaisse, A Laghmich, L Ladrière… - Research …, 1998 - europepmc.org
… The secretory response to L-leucine was also increased by beta-D-glucose pentaacetate, … (8.3 mM) was increased by alpha- or beta-D-glucose pentaacetate and 2-deoxy-D-glucose …
Number of citations: 7 europepmc.org
WA Pearson, GO Spessard - Journal of Chemical Education, 1975 - ACS Publications
α[alpha]- and β[bet]aD-glucose pentaacetate. An experiment in structure assignment using NMR Page 1 Wesley A. Pearson and Gary O. Spessard St. Olaf College Northfield, …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
Z BR, R THIESSEN Jr, L CL - Toxicology and Applied Pharmacology, 1960 - europepmc.org
The suitability of beta-D-glucose pentaacetate for food use. I. The subscute toxicity of beta-D-glucose pentaacete. - … The suitability of beta-D-glucose pentaacetate for food use. I. The subscute …
Number of citations: 0 europepmc.org
김인숙, 이철우, 초옹진 - koreascience.kr
… The enzyme readily cleaved MAS, $\beta $-D-glucose pentaacetate, $\alpha $-naphthyl acetate, $\rho $-nitrophenyl acetate as well as acetyl xylan, but had no activity on $\rho $-…
Number of citations: 0 koreascience.kr
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… The suitability of beta-D-glucose pentaacetate for food use. II. Studies on the absorption and metabolism. … The subacute toxicity of beta-D-glucose pentaacetate. Toxicol. Appl. …
R UKELES - The Journal of Protozoology, 1970 - Wiley Online Library
Observations on the effect of 7 glucose analogs on growth of C. paramecium showed that 2‐deoxy‐D‐glucose and 2‐deoxy‐D‐galactose inhibited growth. Inhibition in 2‐DG was not …
H Wallace - 2018 - scholarworks.uark.edu
… Beta-D-glucose pentaacetate is used as glucosyl donor in the presence of a lewis acid such as BF3·OEt2 to glycosylate various phenols. This route may eliminate the need for …
Number of citations: 2 scholarworks.uark.edu
CA MACKENZIE - J. Am. Chem. Soc, 1948
Number of citations: 1

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